2-[[6-[1,2-Dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[4-(4-pentoxyphenyl)phenyl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-21-yl]oxy]ethyl-trimethylazanium
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Overview
Description
Rezafungin is an antifungal medication used primarily for the treatment of invasive candidiasis. It belongs to the echinocandin class of antifungal agents and is known for its ability to inhibit the synthesis of β-1,3-D-glucan, an essential component of the fungal cell wall . Rezafungin was approved for medical use in the United States in March 2023 and in the European Union in December 2023 .
Preparation Methods
Rezafungin is synthesized through a series of chemical reactions that involve the modification of its parent molecule, anidulafungin. The synthetic route includes the following steps:
Formation of the core structure: The core structure of rezafungin is formed through a series of condensation reactions involving amino acids and other organic compounds.
Modification of side chains: The side chains are modified to enhance the stability and pharmacokinetic properties of the compound
Purification and crystallization: The final product is purified through crystallization and other separation techniques to obtain a high-purity compound suitable for medical use.
Industrial production methods involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain consistency and quality.
Chemical Reactions Analysis
Rezafungin undergoes several types of chemical reactions, including:
Oxidation: Rezafungin can undergo oxidation reactions, particularly at the side chains, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur, especially in the presence of reducing agents, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Rezafungin has a wide range of scientific research applications, including:
Chemistry: Rezafungin is used as a model compound to study the synthesis and modification of echinocandin antifungals. Researchers explore its chemical properties and reactions to develop new antifungal agents.
Biology: In biological research, rezafungin is used to study fungal cell wall synthesis and the mechanisms of antifungal resistance. It serves as a tool to investigate the role of β-1,3-D-glucan in fungal cell wall integrity.
Medicine: Rezafungin is primarily used in medical research to develop new treatments for invasive fungal infections.
Industry: In the pharmaceutical industry, rezafungin is used to develop new formulations and delivery methods for antifungal medications.
Mechanism of Action
Rezafungin exerts its antifungal effects by inhibiting the enzyme β-1,3-D-glucan synthase, which is responsible for the synthesis of β-1,3-D-glucan in the fungal cell wall. This inhibition disrupts the integrity of the cell wall, leading to cell lysis and death of the fungal cells . The molecular targets of rezafungin include the catalytic subunits of the β-1,3-D-glucan synthase enzyme, which are essential for the enzyme’s activity .
Comparison with Similar Compounds
Rezafungin is compared with other echinocandin antifungals, such as anidulafungin, caspofungin, and micafungin. While all these compounds share a similar mechanism of action, rezafungin has several unique features:
Longer half-life: Rezafungin has a longer half-life compared to other echinocandins, allowing for once-weekly dosing instead of daily administration.
Enhanced stability: The chemical stability of rezafungin is improved, making it more suitable for various formulations and storage conditions.
Better tissue penetration: Rezafungin exhibits better tissue penetration, which enhances its efficacy in treating deep-seated fungal infections.
Similar compounds include:
- Anidulafungin
- Caspofungin
- Micafungin
These compounds are also used to treat invasive fungal infections but differ in their pharmacokinetic properties and dosing regimens .
Properties
Rezafungin is an echinocandin antifungal drug. It inhibits the 1,3-β-D-glucan synthase enzyme complex present in the cell walls of fungi, responsible for the formation of 1,3-β-D-glucan. Since 1,3-β-D-glucan is an essential component of fungal cell walls, rezafungin disrupts the cell wall of fungal species, including _Candida_ spp., and acts as a concentration-dependent _in vitro_ fungicidal. Mammalian cells do not express β-1-3-glucan synthase; therefore, the action of rezafungin is specific to fungi. | |
CAS No. |
1396640-59-7 |
Molecular Formula |
C63H85N8O17+ |
Molecular Weight |
1226.4 g/mol |
IUPAC Name |
2-[[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[4-(4-pentoxyphenyl)phenyl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-21-yl]oxy]ethyl-trimethylazanium |
InChI |
InChI=1S/C63H84N8O17/c1-8-9-10-28-87-45-25-21-40(22-26-45)38-13-11-37(12-14-38)39-15-17-42(18-16-39)56(80)64-46-31-48(76)61(88-29-27-71(5,6)7)68-60(84)52-53(77)34(2)32-70(52)63(86)50(36(4)73)66-59(83)51(55(79)54(78)41-19-23-43(74)24-20-41)67-58(82)47-30-44(75)33-69(47)62(85)49(35(3)72)65-57(46)81/h11-26,34-36,44,46-55,61,72-73,75-79H,8-10,27-33H2,1-7H3,(H5-,64,65,66,67,68,74,80,81,82,83,84)/p+1/t34-,35+,36+,44+,46-,47-,48+,49-,50-,51-,52-,53-,54-,55-,61+/m0/s1 |
InChI Key |
LNFCWEXGZIEGJW-TXSVMFMRSA-O |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H](NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC=C(C=C7)O)O)O)[C@@H](C)O)C)O)OCC[N+](C)(C)C)O |
SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC=C(C=C7)O)O)O)C(C)O)C)O)OCC[N+](C)(C)C)O |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC=C(C=C7)O)O)O)C(C)O)C)O)OCC[N+](C)(C)C)O |
solubility |
Freely soluble |
Origin of Product |
United States |
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